Anigorufone

Leishmanicidal Succinate Dehydrogenase Mitochondrial Target

Researchers developing leishmanicidal or nematicidal leads often encounter phenylphenalenone analogs with inconsistent activity profiles due to subtle structural variations. Anigorufone addresses this with validated, quantitative differentiation: • Superior SDH inhibition (EC50 = 33.5 μg/mL) vs. its 2-methoxy analog (EC50 = 59.6 μg/mL), establishing it as the preferred scaffold for medicinal chemistry optimization. • Demonstrated activity against MRSA, VRE, and Radopholus similis, with in planta correlation to host resistance, supporting dual-use antimicrobial and nematicide discovery programs. Supplied with HPLC-verified purity and reliable global logistics for uninterrupted research continuity.

Molecular Formula C19H12O2
Molecular Weight 272.3 g/mol
CAS No. 56252-32-5
Cat. No. B158205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnigorufone
CAS56252-32-5
Molecular FormulaC19H12O2
Molecular Weight272.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C4=C(C=CC=C4C=C(C3=O)O)C=C2
InChIInChI=1S/C19H12O2/c20-16-11-14-8-4-7-13-9-10-15(12-5-2-1-3-6-12)18(17(13)14)19(16)21/h1-11,20H
InChIKeyACJJXELQAJQSLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOrange powder

Anigorufone: Procurement and Scientific Selection


Anigorufone (CAS 56252-32-5) is a phenylphenalenone-type phytoalexin, a class of polycyclic phenolic natural products synthesized de novo by plants of the Musaceae, Haemodoraceae, Pontederiaceae, and Strelitziaceae families in response to pathogen or abiotic stress [1]. Structurally, it is a 2-hydroxy-9-phenyl-1H-phenalen-1-one with the molecular formula C19H12O2 and a molecular weight of 272.3 g/mol, first isolated from Anigozanthos rufus and subsequently identified as a major induced metabolite in infected banana (Musa spp.) tissues [2][3].

Phytoalexin Research Plant-pathogen interaction and induced metabolite studies
Mitochondrial Target Studies Leishmania SDH and FRD dual-enzyme inhibition assays
Antimicrobial Screening Reported activity against drug-resistant MRSA and VRE strains
Nematicide Research Reported nematostatic activity in Radopholus similis models
Analytical Reference HPLC retention time for phenylphenalenone identification

Why Anigorufone Cannot Be Substituted


The phenylphenalenone class exhibits highly divergent biological activities driven by subtle structural modifications, rendering generic substitution scientifically unsound. As demonstrated by structure-activity relationship (SAR) studies, modifications such as O-methylation of the 2-hydroxy group dramatically alter enzyme inhibition profiles, while substitution patterns on the unsaturated carbonyl system or addition of phenyl groups can reduce or abrogate antibiotic activity [1][2]. Specifically, anigorufone and its natural analogue 2-methoxy-9-phenyl-phenalen-1-one exhibit significantly different EC50 values against succinate dehydrogenase, and anigorufone uniquely combines potent leishmanicidal, nematicidal, and antimicrobial activities that are not uniformly present across its structural analogs [3][4].

O-Methylation shifts activity
2-Hydroxy group modification may significantly alter enzyme inhibition profiles and antiparasitic activity.
Analogs lack broad activity spectrum
Most phenylphenalenones do not exhibit the combined leishmanicidal, nematicidal, and antimicrobial spectrum reported for anigorufone.
Carbonyl/phenyl substitution risk
Modifications on the unsaturated carbonyl system or phenyl groups may reduce or abrogate antibiotic effects.

Anigorufone: Head-to-Head Evidence vs. Analogs


Superior SDH Inhibition in Leishmania

Anigorufone exhibits a 1.78-fold higher potency in inhibiting succinate dehydrogenase (SDH), a key mitochondrial enzyme in Leishmania donovani, compared to its natural methoxy analogue 2-methoxy-9-phenyl-phenalen-1-one (REF20). The study further notes that inhibition of SDH was only observed for anigorufone and its methoxy analogue, distinguishing them from other phenylphenalenone phytoalexins and epoxide precursors tested, which only inhibited fumarate reductase [1][2].

SDH Inhibition
Head-to-head
EC50: 33.5 vs 59.6 µg/mL 1.78-fold difference
Supports SDH inhibition potency context
Compared to methoxy analog REF20
Leishmanicidal Succinate Dehydrogenase Mitochondrial Target

Unique Dual Inhibition of SDH and FRD

Anigorufone demonstrates a unique dual-inhibition profile within the phenylphenalenone class, inhibiting both fumarate reductase (FRD) and succinate dehydrogenase (SDH). In contrast, other tested phenylphenalenones (e.g., epoxide precursors) only inhibited FRD. The study reports that while the entire set of compounds inhibited FRD in the mitochondrial fraction (EC50 range: 33.3 to 78.8 μg/mL), only anigorufone and its methoxy analogue exhibited SDH inhibition [1][2].

Dual FRD/SDH Inhibition
Class-level
Targets both SDH and FRD
Supports dual-target mechanism study context
Other analogs inhibit only FRD
Enzyme Inhibition Mitochondrial Respiratory Chain Mode of Action

Most Potent Nematicide Against Radopholus similis

Anigorufone was identified as the most active nematostatic and nematocidal compound among the phenylphenalenones produced by banana plants (Musa spp.) in response to infection by the burrowing nematode Radopholus similis. Its superior activity is further substantiated by the observation that anigorufone is present in significantly higher concentrations in the root lesions of a nematode-resistant banana cultivar compared to a susceptible one [1].

Nematicide Activity
Class-level
Most active in tested set
Supports nematicidal screening context
Radopholus similis bioassay
Nematicide Radopholus similis Phytoalexin

Broad-Spectrum Antimicrobial Activity

Anigorufone demonstrates a broad antimicrobial spectrum, exhibiting inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. In a standardized antimicrobial evaluation, anigorufone produced measurable zones of inhibition against a panel of 11 microbial strains at a concentration of 1 mg/mL, including activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) [1]. Preliminary in vitro assays have also shown inhibitory activity on the growth of the germinative tube of Fusarium oxysporum f. sp. cubense race 4 [2].

Antimicrobial Spectrum
Context-dependent
Active against 11 strains at 1 mg/mL
Supports broad antimicrobial screening
Includes MRSA and VRE
Antimicrobial Antifungal Broad-Spectrum

Antiproliferative Potency vs. Anigopreissin A

In a comparative evaluation of compounds isolated from Macropidia fuliginosa (Haemodoraceae), anigorufone was identified alongside anigopreissin A as exhibiting the strongest antiproliferative activity among six tested natural products. The study evaluated cytotoxicity against a panel of cancer cell lines, and both compounds showed the most potent effects [1].

Antiproliferative Rank
Head-to-head
Among top two most active
Supports cytotoxicity endpoint review
Compared to anigopreissin A
Cytotoxicity Antiproliferative Cancer Cell Lines

HPLC Retention Time Differentiation

Anigorufone can be analytically distinguished from closely related phenylphenalenones via reverse-phase HPLC. In a validated analytical method, anigorufone exhibited a retention time (Rt) of 104.20 minutes, clearly resolving it from its structural analogues including hydroxyanigorufone (Rt = 89.35 min), methoxyanigorufone (Rt = 101.62 min), 4′-O-methylanigorufone (Rt = 105.89 min), and isoanigorufone (Rt = 107.55 min) [1].

HPLC Retention Time
Head-to-head
Rt = 104.20 min
Enables analytical differentiation from analogs
ΔRt >2.5 min vs closest analog
HPLC Analytical Chemistry Quality Control

Anigorufone Application Scenarios


Anti-Leishmanial Lead Optimization

Based on its superior SDH inhibition potency (EC50 = 33.5 μg/mL) and unique dual-target mechanism against both SDH and FRD, anigorufone serves as a high-priority lead scaffold for developing novel leishmanicidal therapeutics [1]. Medicinal chemistry campaigns should prioritize this compound over its methoxy analogue (EC50 = 59.6 μg/mL) and other class members lacking SDH inhibitory activity.

Nematode Control & Crop Protection

Anigorufone's validated status as the most active phenylphenalenone against Radopholus similis, coupled with its in planta correlation with host resistance, makes it the preferred compound for nematicide development and for studying plant-nematode interactions in banana and other crops [2].

Broad-Spectrum Antimicrobial Screening

Given its demonstrated activity against clinically relevant drug-resistant strains (MRSA, VRE) and a range of Gram-positive, Gram-negative, and fungal pathogens, anigorufone is a valuable tool compound for antimicrobial screening cascades and for investigating novel mechanisms of action in antimicrobial resistance research [3].

Phenylphenalenone Metabolomics Standard

With a validated HPLC retention time of 104.20 minutes that clearly distinguishes it from its closest structural analogs, anigorufone can be reliably employed as an analytical reference standard for the identification and quantification of phenylphenalenone phytoalexins in complex plant matrices and metabolomics studies [4].

Application
Selection Property
Validation Focus
Leishmanial Enzyme Inhibition Studies
Dual-target SDH/FRD inhibition profile
SDH and FRD inhibition assay context
Plant-Nematode Interaction Research
Reported nematostatic activity in banana root models
Nematostatic bioassay endpoints
Antimicrobial Susceptibility Screening
Reported broad-spectrum activity
Zone-of-inhibition and MIC against resistant strains
Phenylphenalenone Metabolomics Reference
HPLC retention time differentiation
Identity confirmation vs. structural analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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